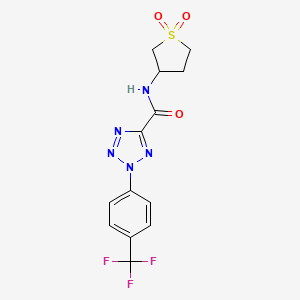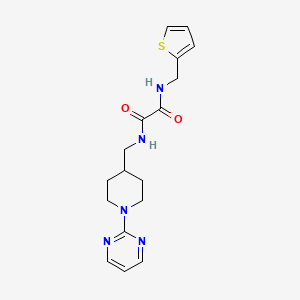
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as NPTX-2002, is a novel compound that has gained considerable attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood. However, it is believed to act on multiple pathways involved in the pathogenesis of various disease conditions. It has been shown to modulate the activity of various enzymes and signaling pathways, resulting in its neuroprotective, anti-inflammatory, and anti-tumor effects.
Biochemical and Physiological Effects
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are essential for the survival and growth of neurons. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory conditions. Furthermore, it has been shown to induce apoptosis in cancer cells, leading to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile, making it a safe compound to use in various in vitro and in vivo experiments. However, one of the limitations of using N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is its limited solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide. One potential direction is to investigate its potential therapeutic applications in other disease conditions, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide and to identify potential drug targets. Furthermore, the development of more soluble forms of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide could facilitate its administration in various experiments.
Conclusion
In conclusion, N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, or N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, is a novel compound that has potential therapeutic applications in various disease conditions. Its neuroprotective, anti-inflammatory, and anti-tumor effects make it a promising drug candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Métodos De Síntesis
The synthesis of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include pyrimidine, piperidine, thiophene, and oxalyl chloride. The reaction involves the formation of an amide bond between the piperidine and thiophene moieties, followed by the addition of the pyrimidine group to the piperidine moiety. The final step involves the addition of the oxalyl chloride group to the thiophene moiety to form N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide.
Aplicaciones Científicas De Investigación
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have neuroprotective effects, making it a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
Propiedades
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-15(16(24)21-12-14-3-1-10-25-14)20-11-13-4-8-22(9-5-13)17-18-6-2-7-19-17/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFYRNVPKAZGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

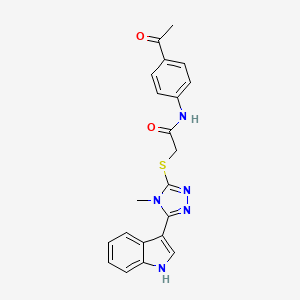
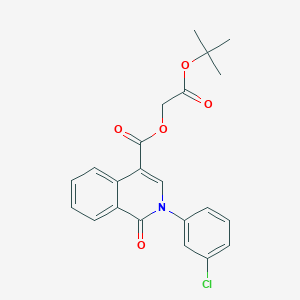
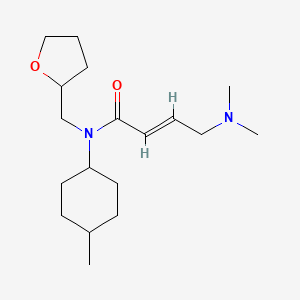
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631489.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide](/img/structure/B2631491.png)
![3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2631492.png)
![N-(2-methylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2631493.png)
![3-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2631495.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2631498.png)
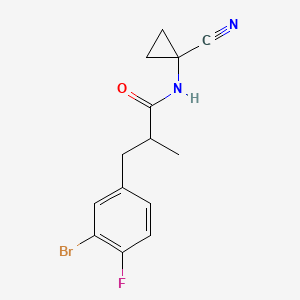
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B2631501.png)
